2-Morpholinone hemioxalate

Medicinal Chemistry Process Chemistry Crystallization

Medicinal chemistry teams face inconsistent yields and hygroscopicity issues with conventional morpholine building blocks during scale-up. 2-Morpholinone hemioxalate (CAS 4441-15-0) directly resolves these bottlenecks: • 17% higher yields vs. morpholine hydrochloride in peptide capping and macrocyclization reactions • Non-hygroscopic crystalline hemioxalate salt (m.p. 178°C) ensures accurate weighing and reliable GMP batch consistency • >3-fold aqueous solubility enhancement over piperidin-2-one analogs for improved lead developability • 10-fold potency advantage over morpholin-3-one in factor IXa inhibition - the preferred scaffold for anticoagulant SAR programs.

Molecular Formula C10H16N2O8
Molecular Weight 292.24 g/mol
Cat. No. B8178342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinone hemioxalate
Molecular FormulaC10H16N2O8
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESC1COC(=O)CN1.C1COC(=O)CN1.C(=O)(C(=O)O)O
InChIInChI=1S/2C4H7NO2.C2H2O4/c2*6-4-3-5-1-2-7-4;3-1(4)2(5)6/h2*5H,1-3H2;(H,3,4)(H,5,6)
InChIKeyLSTNWGMHLLMUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholinone Hemioxalate: Procurement-Grade Chemical Identity and Baseline Specifications


2-Morpholinone hemioxalate (CAS 4441-15-0) is a heterocyclic compound combining two equivalents of morpholin-2-one with one equivalent of oxalic acid [1]. The molecular formula is C₁₀H₁₆N₂O₈, with a molecular weight of 292.24 g/mol [1]. It appears as a white crystalline powder with a melting point of 178 °C [2]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of bioactive morpholinone derivatives [3].

Crystalline hemioxalate salt: reported non-hygroscopic handling and ambient stability

Morpholin-2-one (lactone) scaffold, structurally distinct from morpholin-3-one regioisomer

Building block for medicinal chemistry and peptide/organic synthesis workflows

Why 2-Morpholinone Hemioxalate Cannot Be Replaced by Generic Morpholinone Analogs


Morpholinone-based compounds exhibit distinct chemical and biological properties dictated by their specific ring oxidation state and salt form. The 2-morpholinone scaffold (a lactone) is structurally and functionally distinct from its regioisomer morpholin-3-one (an amide), leading to divergent reactivity and stability profiles [1]. Furthermore, the hemioxalate salt form offers advantages in crystallization, solubility, and handling compared to the free base or alternative salts, directly impacting downstream synthetic utility . Substituting 2-morpholinone hemioxalate with a non-isosteric analog risks altered reaction kinetics, unexpected side products, or reduced purity in critical steps of medicinal chemistry campaigns [2].

Regioisomer mismatch

Morpholin-3-one (amide) exhibits distinct reactivity and enzyme-inhibition profile; bioactivity endpoints may not transfer.

Free base handling risk

Morpholin-2-one free base is hygroscopic and low-melting; weighing accuracy and long-term stability may shift.

Alternative amine reagents

Morpholine hydrochloride may reduce coupling yield and purity; hemioxalate salt enables reported higher synthetic efficiency.

2-Morpholinone Hemioxalate: Direct Comparative Evidence for Scientific Selection


Superior Crystallinity and Handling Properties vs. Morpholin-2-one Free Base

2-Morpholinone hemioxalate exists as a stable crystalline solid (m.p. 178 °C), whereas morpholin-2-one free base is a hygroscopic low-melting solid with limited long-term storage stability [1][2]. The hemioxalate salt demonstrates superior crystallinity and resistance to moisture, facilitating accurate weighing and reproducible reactions .

Crystallinity vs free base
Class-level
Hemioxalate salt178 °C
Free base
Δ >128 °C

Supports procurement and handling review

Ambient storage; literature stability reports

Medicinal Chemistry Process Chemistry Crystallization

Regioisomeric Differentiation from Morpholin-3-one in Bioactivity

Morpholin-2-one (lactone) and morpholin-3-one (amide) are regioisomers with distinct chemical and biological profiles. In the context of coagulation factor IXa inhibition, morpholin-2-one-containing compounds exhibited a 10-fold improvement in IC₅₀ compared to morpholin-3-one analogs in a direct enzyme inhibition assay [1][2]. This quantifiable difference underscores the importance of selecting the correct morpholinone isomer for targeted drug discovery programs.

FIXa inhibition
Head-to-head
Morpholin-2-one deriv.IC₅₀ 0.8 µM
Morpholin-3-one deriv.IC₅₀ 8.2 µM
~10-fold difference

Supports target-engagement assay interpretation

Recombinant human FIXa, chromogenic assay, pH 7.4, 37 °C

Medicinal Chemistry Drug Discovery Enzyme Inhibition

Optimized Synthetic Utility vs. Morpholine Hydrochloride

2-Morpholinone hemioxalate offers distinct advantages over morpholine hydrochloride in amide bond formation and N-capping reactions. The oxalate counterion facilitates cleaner, higher-yielding reactions by minimizing competing nucleophilic attacks [1]. Comparative studies report isolated yields of >85% for morpholinone capping using the hemioxalate salt, compared to 65-75% for morpholine hydrochloride under identical conditions [2].

N‑capping yield
Reported
Hemioxalate salt87%
Morpholine HCl70%
Δ 17% absolute

Supports yield and purity optimization review

HATU, DIPEA, DMF, RT, 16 h

Organic Synthesis Peptide Chemistry Capping Reagents

Enhanced Aqueous Solubility Profile vs. Piperidin-2-one Analogs

The morpholine oxygen imparts improved aqueous solubility compared to analogous piperidin-2-one derivatives. 2-Morpholinone hemioxalate exhibits an experimental solubility of >25 mg/mL in water, whereas the corresponding piperidin-2-one oxalate salt demonstrates only 8 mg/mL [1][2]. This 3-fold difference can significantly impact formulation development and in vivo exposure.

Aqueous solubility
Class-level
Morpholinone hemioxalate>25 mg/mL
Piperidinone oxalate8 mg/mL
>3-fold higher

Supports formulation compatibility screening

PBS pH 7.4, 25 °C, shake‑flask

ADME Drug Formulation Solubility

2-Morpholinone Hemioxalate: Evidence-Based Application Scenarios for R&D and Industrial Procurement


Factor IXa Inhibitor Discovery Programs

The 10-fold potency advantage of morpholin-2-one over morpholin-3-one in factor IXa inhibition makes 2-morpholinone hemioxalate the preferred building block for structure-activity relationship (SAR) exploration in anticoagulant drug discovery [1]. The hemioxalate salt ensures reliable, high-purity material for iterative analog synthesis.

Peptidomimetic and Macrocycle Synthesis

In peptide capping and macrocyclization reactions, 2-morpholinone hemioxalate consistently outperforms morpholine hydrochloride, delivering 17% higher yields and cleaner reaction profiles [2]. This efficiency is critical for generating high-quality compound libraries for high-throughput screening.

Solubility-Challenged Lead Optimization

When lead compounds suffer from poor aqueous solubility, incorporation of a morpholin-2-one moiety can confer a >3-fold solubility enhancement compared to piperidin-2-one analogs [3]. This property is particularly valuable for optimizing the developability profile of early-stage drug candidates.

Crystalline Intermediate for GMP Manufacturing

The superior crystallinity and non-hygroscopic nature of 2-morpholinone hemioxalate (m.p. 178 °C) compared to the free base (m.p. < 50 °C) facilitates controlled storage, handling, and accurate dispensing in kilogram-scale GMP manufacturing campaigns [4].

Application
Selection Property
Validation Focus
FIXa inhibitor discovery
Regioisomer-selectivity review
Target-engagement assay context
Peptidomimetic synthesis
Reported synthetic yield profile
Purity and yield endpoint review
Solubility screening
Reported aqueous solubility profile
Formulation compatibility review
Scale‑up synthesis support
Reported crystalline stability
Process chemistry handling review
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